molecular formula C24H28N4O2 B2633185 N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide CAS No. 1251615-50-5

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

Cat. No.: B2633185
CAS No.: 1251615-50-5
M. Wt: 404.514
InChI Key: HHKRGEOJMRCEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a piperidine ring, and a dimethylphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the dimethylphenyl group. Common reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can produce a variety of analogs with modified piperidine or phenyl groups.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate its interactions with biological targets.

    Industry: Used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide
  • N-(3,5-dimethylphenyl)-4-methyl-1-piperidinesulfonamide

Uniqueness

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide stands out due to its unique combination of a quinazolinone core, piperidine ring, and dimethylphenyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-8-10-27(11-9-16)23-20-6-4-5-7-21(20)28(24(30)26-23)15-22(29)25-19-13-17(2)12-18(3)14-19/h4-7,12-14,16H,8-11,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKRGEOJMRCEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.